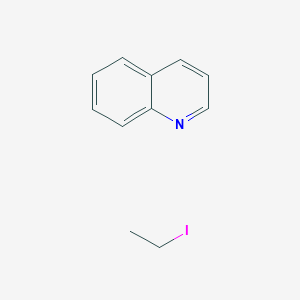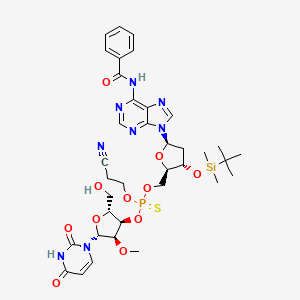
O-(((2R,3S,5R)-5-(6-Benzamido-9H-purin-9-yl)-3-((tert-butyldimethylsilyl)oxy)tetrahydrofuran-2-yl)methyl) O-(2-cyanoethyl) O-((2R,3R,4R,5R)-5-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)-2-(hydroxymethyl)-4-methoxytetrahydrofuran-3-yl) phosphorothioate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound O-(((2R,3S,5R)-5-(6-Benzamido-9H-purin-9-yl)-3-((tert-butyldimethylsilyl)oxy)tetrahydrofuran-2-yl)methyl) O-(2-cyanoethyl) O-((2R,3R,4R,5R)-5-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)-2-(hydroxymethyl)-4-methoxytetrahydrofuran-3-yl) phosphorothioate is a complex organic molecule with potential applications in various scientific fields. This compound features multiple functional groups, including benzamido, purinyl, and phosphorothioate, which contribute to its unique chemical properties and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of this compound involves multiple steps, each requiring specific reagents and conditions. The process typically begins with the preparation of the purinyl and pyrimidinyl intermediates, followed by their functionalization with benzamido and tert-butyldimethylsilyl groups. The final step involves the formation of the phosphorothioate linkage, which is achieved through a series of phosphorylation and thiolation reactions under controlled conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of automated synthesis equipment, high-throughput screening of reaction conditions, and the development of efficient purification methods to isolate the final product.
Analyse Des Réactions Chimiques
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: The presence of hydroxyl and methoxy groups makes it susceptible to oxidation reactions.
Reduction: The cyanoethyl group can be reduced to primary amines under appropriate conditions.
Substitution: The benzamido and tert-butyldimethylsilyl groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield aldehydes or carboxylic acids, while reduction can produce primary amines.
Applications De Recherche Scientifique
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: Its structural features make it a candidate for studying enzyme interactions and nucleic acid binding.
Medicine: The compound’s unique properties may be explored for drug development, particularly in targeting specific enzymes or receptors.
Industry: It could be used in the development of new materials or as a catalyst in chemical reactions.
Mécanisme D'action
The mechanism by which this compound exerts its effects involves interactions with specific molecular targets. For example, the benzamido and purinyl groups may interact with nucleic acids or proteins, influencing their function. The phosphorothioate linkage can also play a role in modulating the compound’s reactivity and stability.
Comparaison Avec Des Composés Similaires
Similar Compounds
- O-(((2R,3S,5R)-5-(6-Benzamido-9H-purin-9-yl)-3-hydroxytetrahydrofuran-2-yl)methyl) O-(2-cyanoethyl) O-((2R,3R,4R,5R)-5-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)-2-(hydroxymethyl)-4-methoxytetrahydrofuran-3-yl) phosphate
- O-(((2R,3S,5R)-5-(6-Benzamido-9H-purin-9-yl)-3-((tert-butyldimethylsilyl)oxy)tetrahydrofuran-2-yl)methyl) O-(2-cyanoethyl) O-((2R,3R,4R,5R)-5-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)-2-(hydroxymethyl)-4-methoxytetrahydrofuran-3-yl) phosphorodithioate
Uniqueness
This compound’s uniqueness lies in its combination of functional groups, which confer specific chemical properties and reactivity. The presence of both purinyl and pyrimidinyl moieties, along with the phosphorothioate linkage, makes it distinct from other similar compounds. These features may enhance its potential for specific applications in scientific research and industry.
Propriétés
Formule moléculaire |
C36H47N8O11PSSi |
|---|---|
Poids moléculaire |
858.9 g/mol |
Nom IUPAC |
N-[9-[(2R,4S,5R)-4-[tert-butyl(dimethyl)silyl]oxy-5-[[2-cyanoethoxy-[(2R,3R,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-2-(hydroxymethyl)-4-methoxyoxolan-3-yl]oxyphosphinothioyl]oxymethyl]oxolan-2-yl]purin-6-yl]benzamide |
InChI |
InChI=1S/C36H47N8O11PSSi/c1-36(2,3)58(5,6)55-23-17-27(44-21-40-28-31(38-20-39-32(28)44)42-33(47)22-11-8-7-9-12-22)52-25(23)19-51-56(57,50-16-10-14-37)54-29-24(18-45)53-34(30(29)49-4)43-15-13-26(46)41-35(43)48/h7-9,11-13,15,20-21,23-25,27,29-30,34,45H,10,16-19H2,1-6H3,(H,41,46,48)(H,38,39,42,47)/t23-,24+,25+,27+,29+,30+,34+,56?/m0/s1 |
Clé InChI |
OAEPPGCXNUXJBU-KTMSLTCISA-N |
SMILES isomérique |
CC(C)(C)[Si](C)(C)O[C@H]1C[C@@H](O[C@@H]1COP(=S)(OCCC#N)O[C@@H]2[C@H](O[C@H]([C@@H]2OC)N3C=CC(=O)NC3=O)CO)N4C=NC5=C(N=CN=C54)NC(=O)C6=CC=CC=C6 |
SMILES canonique |
CC(C)(C)[Si](C)(C)OC1CC(OC1COP(=S)(OCCC#N)OC2C(OC(C2OC)N3C=CC(=O)NC3=O)CO)N4C=NC5=C(N=CN=C54)NC(=O)C6=CC=CC=C6 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2,2-Dimethyl-2h-furo[3,4-b]pyran-4,7(3h,5h)-dione](/img/structure/B14755159.png)
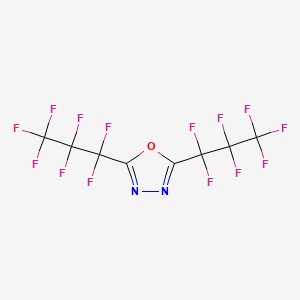
![[1-(4-Chlorobenzyl)-5-methyl-2-phenyl-1h-indol-3-yl]acetic acid](/img/structure/B14755170.png)
![S-[2-[3-[[(2R)-4-[[[(2R,3R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] dodec-3-enethioate](/img/structure/B14755177.png)
![4-[16-[3,5-bis[3,5-bis(trifluoromethyl)phenyl]-4-oxocyclohexa-1,5-dien-1-yl]-13-hydroxy-12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(23),2,8,10,15,17-hexaen-10-yl]-2,6-bis[3,5-bis(trifluoromethyl)phenyl]cyclohexa-2,4-dien-1-one](/img/structure/B14755180.png)

![Methanesulfonamide, N-[4-[1-hydroxy-2-[[(1,2,3,4-tetrahydro-1-oxo-2-naphthalenyl)methyl]amino]ethyl]phenyl]-](/img/structure/B14755190.png)
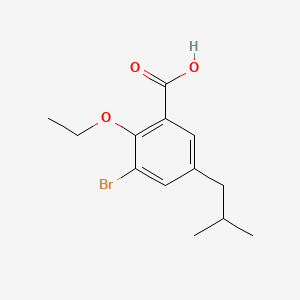
![10,29-Diazaundecacyclo[22.14.2.22,5.03,20.04,17.06,15.09,14.021,39.025,34.028,33.036,40]dotetraconta-1,3(20),4,6(15),7,9(14),10,12,16,18,21(39),22,24(40),25(34),26,28(33),29,31,35,37,41-henicosaene](/img/structure/B14755195.png)
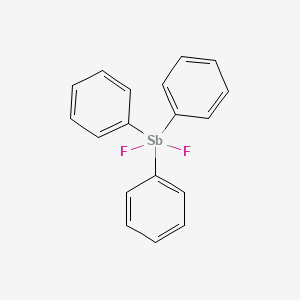
![1,3-bis[(4-methoxyphenyl)methyl]-2-oxo-N-phenyl-1,3,2lambda5-diazaphosphinan-2-amine](/img/structure/B14755208.png)
![[1,4]Dioxino[2,3-b][1,4]dioxine](/img/structure/B14755212.png)

